4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
1. Applications in Polymer Research
A study by Chung, Tzu, and Hsiao (2006) synthesized a novel trifluoromethyl-substituted bis(ether amine) monomer leading to a series of fluorinated polyimides. These polyimides exhibited high solubility, transparency, and excellent thermal properties, making them potentially useful in various industrial applications (Chung, Tzu, & Hsiao, 2006).
2. Nucleic Acid Binding Agents
Spychała et al. (1994) reported the synthesis of various compounds, including 4,6-bis(phenyl)-2-dimethylamino-1,3,5-triazine, which showed strong binding to DNA model sequences and inhibited microbial topoisomerase II. This suggests potential applications in molecular biology and pharmacology (Spychała et al., 1994).
3. Two-Photon Absorption Properties
Yan et al. (2007) explored the synthesis of multi-branched two-photon absorption chromophores, including derivatives of 1,3,5-triazine. These findings have implications for the development of novel optical materials and applications in photonics (Yan et al., 2007).
4. Antimicrobial Activity
Jha and Ramarao (2017) synthesized novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, which showed promising in vitro activity against human bacterial pathogens and fungal strains. This highlights its potential in developing new antimicrobial agents (Jha & Ramarao, 2017).
properties
Molecular Formula |
C18H21F3N6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4,6-dipyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H21F3N6/c19-18(20,21)13-6-5-7-14(12-13)22-15-23-16(26-8-1-2-9-26)25-17(24-15)27-10-3-4-11-27/h5-7,12H,1-4,8-11H2,(H,22,23,24,25) |
InChI Key |
QXTGQRFFBXWBTN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCCC4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.